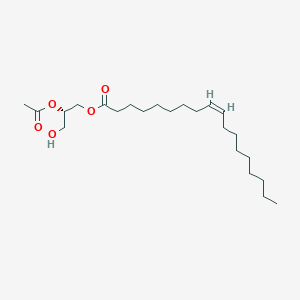

1-Oleoyl-2-acetyl-sn-glycerol

Overview

Description

1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a synthetic, cell permeable diacylglycerol analog . It is often used as an activator of calcium-dependent protein kinase C (PKC) . The empirical formula is C23H42O5 .

Molecular Structure Analysis

The molecular weight of 1-Oleoyl-2-acetyl-sn-glycerol is 398.58 . The molecular formula is C23H42O5 .Chemical Reactions Analysis

1-Oleoyl-2-acetyl-sn-glycerol is known to activate calcium-dependent protein kinase C (PKC) and induce the production of superoxide . It is also metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .Physical And Chemical Properties Analysis

1-Oleoyl-2-acetyl-sn-glycerol is an oil . It is soluble in ethanol and DMSO . The boiling point is predicted to be 490.0±15.0 °C and the density is predicted to be 0.980±0.06 g/cm3 .Scientific Research Applications

Protein Kinase C (PKC) Activation

OAG is a synthetic, cell permeable diacylglycerol analog . It is often used as an activator of calcium-dependent protein kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Platelet Activation

OAG has been found to activate PKC in platelets . This activation results in the phosphorylation of a 40 kDa protein . This process is crucial for platelet activation, which plays a key role in blood clotting .

Actin Nucleation Sites Formation

OAG stimulates the formation of actin nucleation sites . Actin is a protein that forms (together with myosin) the contractile filaments of muscle cells, and is also involved in motion in other types of cells .

Phosphorylation of pp60c-src

OAG has been shown to stimulate the phosphorylation of pp60c-src in EBV transformed B-cells . pp60c-src is a protein that in humans is encoded by the SRC gene. It belongs to the src family of genes, which is a group of proto-oncogenes that code for tyrosine kinases .

Metabolization to Phosphatidic Acid

OAG is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase . Phosphatidic acid is a phospholipid, a type of lipid molecule that is the main component of the cell membrane .

Research in Lipid Biochemistry

OAG is used in research related to lipid biochemistry . Lipids are a group of naturally occurring molecules that include fats, waxes, sterols, fat-soluble vitamins (such as vitamins A, D, E, and K), monoglycerides, diglycerides, triglycerides, phospholipids, and others .

Mechanism of Action

Target of Action

The primary target of 1-Oleoyl-2-acetyl-sn-glycerol is the calcium-dependent protein kinase C (PKC) . PKC is a family of protein kinases that play crucial roles in several cellular processes, including cell differentiation, proliferation, and immune response .

Mode of Action

1-Oleoyl-2-acetyl-sn-glycerol is a synthetic, cell-permeable diacylglycerol analog . It interacts with its target, PKC, by activating it . This activation results in the phosphorylation of a 40 kDa protein .

Biochemical Pathways

The activation of PKC by 1-Oleoyl-2-acetyl-sn-glycerol affects several biochemical pathways. One of the key pathways is the second messenger system, specifically the diacylglycerol (DAG) pathway . The compound is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .

Pharmacokinetics

It is known that the compound is cell-permeable , which suggests it can readily cross cell membranes and reach its target site of action. This property could potentially enhance its bioavailability.

Result of Action

The activation of PKC by 1-Oleoyl-2-acetyl-sn-glycerol leads to the phosphorylation of a 40 kDa protein . This phosphorylation event can trigger a cascade of downstream cellular processes, potentially influencing cell differentiation, proliferation, and immune response .

Safety and Hazards

properties

IUPAC Name |

[(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTCCMJTPHCGMS-YRBAHSOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oleoyl-2-acetyl-sn-glycerol | |

CAS RN |

86390-77-4 | |

| Record name | 1-Oleoyl-2-acetylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086390774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

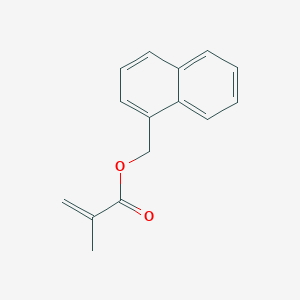

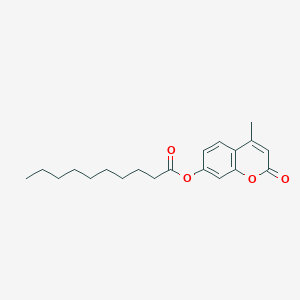

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)